molecular formula C15H19N3O3S2 B4406347 5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide

5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4406347
M. Wt: 353.5 g/mol
InChI Key: ARZFBFSZCABSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide, also known as DEAB, is a compound that has been extensively studied for its potential application in scientific research. DEAB is a small molecule inhibitor that is commonly used to inhibit the activity of the enzyme ALDH1, which has been implicated in a variety of cellular processes, including stem cell differentiation, cancer progression, and drug resistance.

Mechanism of Action

The mechanism of action of 5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide is based on its ability to inhibit the activity of ALDH1. ALDH1 is an enzyme that is involved in the metabolism of a variety of endogenous and exogenous compounds, including retinoids, amino acids, and drugs. Inhibition of ALDH1 by this compound leads to the accumulation of toxic metabolites, which can lead to cell death or differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of ALDH1. Inhibition of ALDH1 can lead to the accumulation of toxic metabolites, which can lead to cell death or differentiation. This has been shown to have a variety of effects on different cell types, including stem cells and cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide in lab experiments is its specificity for ALDH1. This allows researchers to selectively inhibit the activity of ALDH1 without affecting other enzymes or cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a variety of future directions for the study of 5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide and its potential applications in scientific research. One area of interest is the development of new ALDH1 inhibitors that may have improved potency or reduced toxicity compared to this compound. Another area of interest is the study of the role of ALDH1 in different cellular processes, including stem cell differentiation and cancer progression. Finally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases are an area of ongoing research.

Scientific Research Applications

5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide has been used in a variety of scientific research applications, including stem cell research, cancer biology, and drug discovery. In stem cell research, this compound has been shown to inhibit the activity of ALDH1, which is a marker of stem cell populations. This has led to the use of this compound as a tool to study the role of ALDH1 in stem cell differentiation and self-renewal.
In cancer biology, this compound has been shown to inhibit the activity of ALDH1 in cancer cells, which has been implicated in cancer progression and drug resistance. This has led to the use of this compound as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

5-(diethylsulfamoyl)-2-methyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-4-18(5-2)23(20,21)12-7-6-11(3)13(10-12)14(19)17-15-16-8-9-22-15/h6-10H,4-5H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZFBFSZCABSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.